3,7,11,15,19,23,27,31-Octamethyltritriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7,11,15,19,23,27,31-Octamethyltritriacontane is a long-chain hydrocarbon with the molecular formula C41H84. This compound is part of the alkane family, characterized by its saturated carbon-hydrogen bonds. It is known for its stability and non-reactivity under standard conditions, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11,15,19,23,27,31-Octamethyltritriacontane typically involves the stepwise addition of methyl groups to a tritriacontane backbone. This can be achieved through various organic synthesis techniques, including:
Grignard Reaction: This involves the reaction of alkyl halides with magnesium in the presence of an ether solvent, followed by the addition of the resulting Grignard reagent to a carbonyl compound.
Friedel-Crafts Alkylation: This method uses an alkyl halide and a Lewis acid catalyst to introduce alkyl groups into an aromatic ring, which can then be hydrogenated to form the desired alkane.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of longer-chain alkenes or alkynes, followed by fractional distillation to isolate the desired compound. The use of high-pressure reactors and specialized catalysts can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3,7,11,15,19,23,27,31-Octamethyltritriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under extreme conditions, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule, forming haloalkanes.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under high temperatures.
Substitution: Halogenation typically requires the presence of UV light or heat to initiate the reaction.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can range from primary alcohols to carboxylic acids.
Substitution: Haloalkanes are the primary products, which can further undergo nucleophilic substitution reactions.
Scientific Research Applications
3,7,11,15,19,23,27,31-Octamethyltritriacontane has several applications in scientific research:
Chemistry: It serves as a model compound for studying the properties and reactions of long-chain alkanes.
Biology: Its stability makes it useful in the study of lipid membranes and their interactions with other biomolecules.
Medicine: Research into its potential as a drug delivery vehicle is ongoing, given its ability to encapsulate hydrophobic drugs.
Industry: It is used as a lubricant and in the production of specialty chemicals due to its non-reactive nature.
Mechanism of Action
The mechanism by which 3,7,11,15,19,23,27,31-Octamethyltritriacontane exerts its effects is largely physical rather than chemical. Its long, hydrophobic chain allows it to interact with lipid membranes, potentially altering their fluidity and permeability. This interaction can affect the function of membrane-bound proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Tritriacontane (C33H68): A straight-chain alkane with similar physical properties but lacking the methyl substitutions.
Hexatriacontane (C36H74): Another long-chain alkane, slightly longer than 3,7,11,15,19,23,27,31-Octamethyltritriacontane, with different melting and boiling points.
Uniqueness
This compound is unique due to its multiple methyl substitutions, which confer distinct physical and chemical properties compared to its straight-chain counterparts. These substitutions can affect its solubility, melting point, and reactivity, making it a valuable compound for specific applications.
Properties
CAS No. |
54145-69-6 |
---|---|
Molecular Formula |
C41H84 |
Molecular Weight |
577.1 g/mol |
IUPAC Name |
3,7,11,15,19,23,27,31-octamethyltritriacontane |
InChI |
InChI=1S/C41H84/c1-11-34(3)20-13-22-36(5)24-15-26-38(7)28-17-30-40(9)32-19-33-41(10)31-18-29-39(8)27-16-25-37(6)23-14-21-35(4)12-2/h34-41H,11-33H2,1-10H3 |
InChI Key |
MHARVVOSVPHZLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.